molecular formula C11H18N2O B8064249 (1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

Cat. No. B8064249
M. Wt: 194.27 g/mol
InChI Key: KWVYCGMBGRYVQH-QIIDTADFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves the cyclization of a precursor compound containing a pyridine ring and a diazocinone ring. The cyclization reaction is achieved through the use of a Lewis acid catalyst.

Starting Materials
2,6-dichloropyridine, ethyl 2-oxo-4-phenylbutanoate, sodium hydride, methyl iodide, sodium borohydride, acetic acid, sodium hydroxide, magnesium sulfate, ethyl acetate, hexanes, toluene, diethyl ether, hydrochloric acid, sodium bicarbonate, sodium chloride

Reaction
Step 1: Synthesis of 2-(2,6-dichloropyridin-4-yl)ethan-1-ol by reacting 2,6-dichloropyridine with ethyl 2-oxo-4-phenylbutanoate in the presence of sodium hydride and methyl iodide., Step 2: Reduction of the ketone group in 2-(2,6-dichloropyridin-4-yl)ethan-1-ol to form 2-(2,6-dichloropyridin-4-yl)ethanol using sodium borohydride as the reducing agent., Step 3: Protection of the hydroxyl group in 2-(2,6-dichloropyridin-4-yl)ethanol by reacting it with ethyl chloroformate in the presence of triethylamine to form ethyl 2-(2,6-dichloropyridin-4-yl)ethyl carbonate., Step 4: Cyclization of ethyl 2-(2,6-dichloropyridin-4-yl)ethyl carbonate to form (1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one using magnesium sulfate and acetic acid as the Lewis acid catalyst., Step 5: Purification of the product by extraction with ethyl acetate, washing with sodium bicarbonate and brine, and drying over sodium sulfate., Step 6: Recrystallization of the purified product from a mixture of toluene and diethyl ether to obtain the final product.

properties

IUPAC Name

(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h8-10,12H,1-7H2/t8-,9+,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVYCGMBGRYVQH-QIIDTADFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC(CNC3)CN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2[C@@H]3C[C@@H](CNC3)CN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one

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